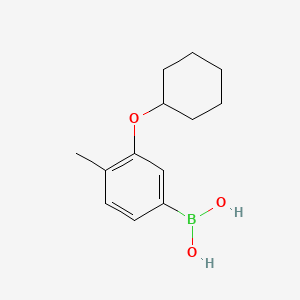
(3-(Cyclohexyloxy)-4-methylphenyl)boronic acid
説明
(3-(Cyclohexyloxy)-4-methylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a cyclohexyloxy group and a methyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds .
特性
分子式 |
C13H19BO3 |
|---|---|
分子量 |
234.10 g/mol |
IUPAC名 |
(3-cyclohexyloxy-4-methylphenyl)boronic acid |
InChI |
InChI=1S/C13H19BO3/c1-10-7-8-11(14(15)16)9-13(10)17-12-5-3-2-4-6-12/h7-9,12,15-16H,2-6H2,1H3 |
InChIキー |
ZOUXJSFTSNYUNY-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1)C)OC2CCCCC2)(O)O |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Cyclohexyloxy)-4-methylphenyl)boronic acid typically involves the reaction of an organometallic reagent with a borate ester. One common method is the reaction of a Grignard reagent, such as 3-(cyclohexyloxy)-4-methylphenylmagnesium bromide, with trimethyl borate, followed by hydrolysis to yield the boronic acid . The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of boronic acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
(3-(Cyclohexyloxy)-4-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
(3-(Cyclohexyloxy)-4-methylphenyl)boronic acid has diverse applications in scientific research:
作用機序
The mechanism of action of (3-(Cyclohexyloxy)-4-methylphenyl)boronic acid in various applications involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the boronic acid forms a complex with the active site of the enzyme, thereby inhibiting its activity . Additionally, in Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, facilitating the formation of a carbon-carbon bond .
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the cyclohexyloxy and methyl groups, making it less sterically hindered and more reactive in certain reactions.
Cyclohexylboronic Acid: Contains a cyclohexyl group but lacks the phenyl ring, resulting in different reactivity and applications.
4-Methylphenylboronic Acid: Similar structure but without the cyclohexyloxy group, affecting its solubility and reactivity.
Uniqueness
(3-(Cyclohexyloxy)-4-methylphenyl)boronic acid is unique due to the presence of both the cyclohexyloxy and methyl groups, which influence its steric and electronic properties. These modifications can enhance its selectivity and reactivity in specific chemical reactions, making it a valuable compound in organic synthesis and research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


